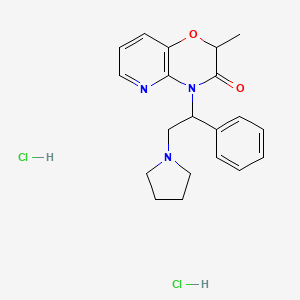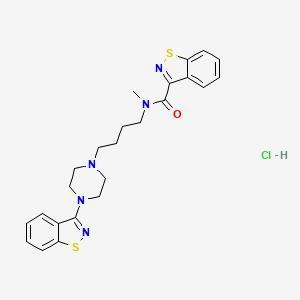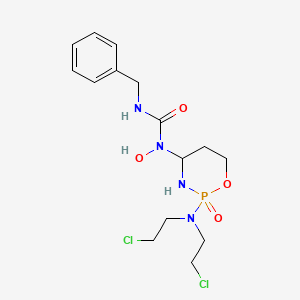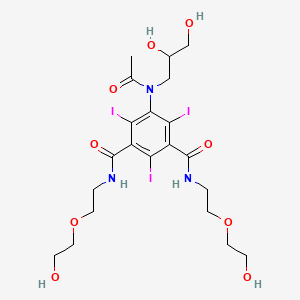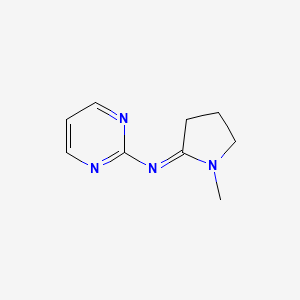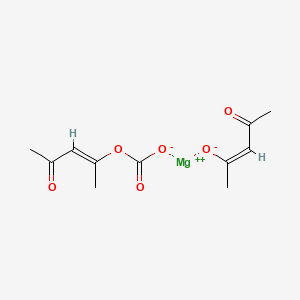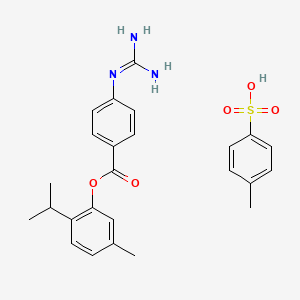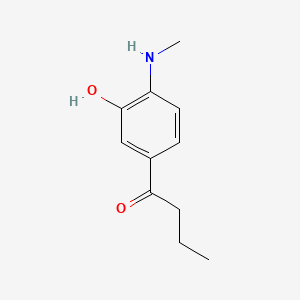
1-Butanone, 1-(3-hydroxy-4-(methylamino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanona, 1-(3-hidroxi-4-(metilamino)fenil)- es un compuesto orgánico que pertenece a la clase de las cetonas. Se caracteriza por la presencia de un grupo butanona unido a un anillo fenilo, que además está sustituido por un grupo hidroxilo y un grupo metilamino.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-Butanona, 1-(3-hidroxi-4-(metilamino)fenil)- se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 3-hidroxi-4-(metilamino)benzaldehído con butanona en presencia de un catalizador adecuado. La reacción generalmente procede en condiciones suaves, con el uso de un catalizador ácido o básico para facilitar la formación del producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores a gran escala y procesos de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de la síntesis. Los métodos industriales comunes también pueden incluir pasos de purificación como la destilación o la recristalización para obtener el producto final en forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Butanona, 1-(3-hidroxi-4-(metilamino)fenil)-, sufre varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un ácido carboxílico.
Reducción: El grupo carbonilo se puede reducir para formar un alcohol.
Sustitución: El grupo metilamino puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.
Principales Productos Formados
Oxidación: Formación de 1-(3-hidroxi-4-(metilamino)fenil)-butan-2-ona o 1-(3-hidroxi-4-(metilamino)fenil)-ácido butanoico.
Reducción: Formación de 1-(3-hidroxi-4-(metilamino)fenil)-butanol.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
1-Butanona, 1-(3-hidroxi-4-(metilamino)fenil)- tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-Butanona, 1-(3-hidroxi-4-(metilamino)fenil)-, implica su interacción con objetivos moleculares y vías específicas. Los grupos hidroxilo y metilamino juegan un papel crucial en su unión a enzimas o receptores, lo que lleva a varios efectos bioquímicos. Las vías y objetivos exactos pueden variar según la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
1-Fenil-1-butanona: Estructura similar pero carece de los grupos hidroxilo y metilamino.
3-Hidroxi-4-fenilbutan-2-ona: Estructura similar pero carece del grupo metilamino.
Singularidad
1-Butanona, 1-(3-hidroxi-4-(metilamino)fenil)- es única debido a la presencia de grupos hidroxilo y metilamino en el anillo fenilo. Esta combinación de grupos funcionales confiere propiedades químicas y reactividad distintas, lo que la hace valiosa para aplicaciones específicas en investigación e industria.
Propiedades
Número CAS |
123172-48-5 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
1-[3-hydroxy-4-(methylamino)phenyl]butan-1-one |
InChI |
InChI=1S/C11H15NO2/c1-3-4-10(13)8-5-6-9(12-2)11(14)7-8/h5-7,12,14H,3-4H2,1-2H3 |
Clave InChI |
SAUMSXJWDAYTLN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=CC(=C(C=C1)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



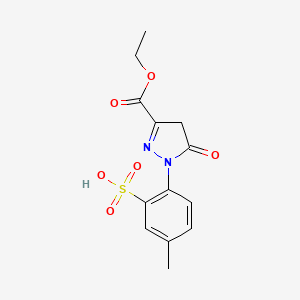
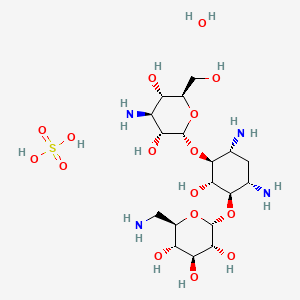
![2-ethyl-5-(5-methoxy-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12698388.png)
